1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-
Brand Name: Vulcanchem
CAS No.: 127945-72-6
VCID: VC17304511
InChI: InChI=1S/C10H13N5O4/c11-7(17)5-3-15(4-19-2-1-16)8-6(5)9(18)14-10(12)13-8/h3,16H,1-2,4H2,(H2,11,17)(H3,12,13,14,18)
SMILES:
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-

CAS No.: 127945-72-6

Cat. No.: VC17304511

Molecular Formula: C10H13N5O4

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- - 127945-72-6

Specification

CAS No. 127945-72-6
Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
IUPAC Name 2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Standard InChI InChI=1S/C10H13N5O4/c11-7(17)5-3-15(4-19-2-1-16)8-6(5)9(18)14-10(12)13-8/h3,16H,1-2,4H2,(H2,11,17)(H3,12,13,14,18)
Standard InChI Key GHPMQUUXWCRSBD-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C(=O)N

Introduction

Structural Features and Physicochemical Properties

The pyrrolo[2,3-d]pyrimidine core is a bicyclic system combining pyrrole and pyrimidine rings, conferring unique electronic and steric properties. The compound’s structure includes:

  • A 2-amino substituent at the pyrrole ring.

  • A 4-oxo group and 7-((2-hydroxyethoxy)methyl) side chain on the pyrimidine ring.

  • A 5-carboxamide group, distinguishing it from the carbonitrile analog described in the literature.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₁N₅O₃
Molecular Weight249.23 g/mol
IUPAC Name2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
SMILESC1=C(C2=C(N1COCCO)N=C(NC2=O)N)C(=O)NDerived
SolubilityLikely moderate in polar solvents due to multiple H-bond donors/acceptors

The carboxamide group at the 5-position enhances hydrogen-bonding capacity compared to the carbonitrile analog, potentially influencing target binding and pharmacokinetics.

Biological Activity and Mechanisms

Though direct studies on the carboxamide derivative are lacking, its structural similarity to kinase and enzyme inhibitors suggests potential biological relevance:

  • Kinase Inhibition: Analogous pyrrolo[2,3-d]pyrimidines exhibit subnanomolar activity against CSF1R and JAK kinases, often via DFG-out binding conformations . The carboxamide group may engage in additional hydrogen bonding with kinase backbones, enhancing selectivity.

  • HDAC Interaction: Derivatives with amino and hydroxymethyl groups show dual HDAC/JAK inhibition, overcoming resistance in triple-negative breast cancer models .

  • Microenvironment Modulation: The 2-hydroxyethoxy side chain may improve solubility and tissue penetration, critical for targeting tumor-associated fibroblasts .

Table 2: Comparative Activity of Pyrrolopyrimidine Analogs

CompoundTarget(s)IC₅₀/EC₅₀Selectivity NotesSource
15d (JAK/HDAC)JAK1/2/3, HDAC1/6<10 nMOvercomes SAHA resistance
23 (CSF1R)CSF1R0.8 nMDFG-out binding, PDGFR family selectivity
Carbonitrile analogUndisclosed enzymesN/AProbable kinase interaction

Therapeutic Applications and Research Findings

Oncology

Pyrrolopyrimidines demonstrate efficacy in xenograft models, with compound 15d reducing tumor growth in MDA-MB-231 breast cancer models by 60% at 50 mg/kg . The carboxamide variant’s enhanced polarity may improve central nervous system penetration for glioblastoma applications.

Immunomodulation

CSF1R inhibitors like 23 deplete tumor-associated macrophages, synergizing with checkpoint inhibitors . The hydroxymethyl ether side chain in the query compound could mitigate metabolic instability observed in earlier analogs.

Neurodegenerative Diseases

HDAC inhibition by related compounds promotes histone acetylation, a mechanism explored in Alzheimer’s and Huntington’s diseases .

Challenges and Future Directions

  • Synthetic Optimization: Scalable routes for carboxamide installation remain unexplored. Enzymatic hydrolysis of nitriles could offer a greener alternative.

  • Target Identification: Proteomic profiling is needed to map the compound’s kinase/enzyme targets and off-effects.

  • Formulation: The hydroxyethoxy group’s hydrophilicity may necessitate prodrug strategies for oral bioavailability.

  • Resistance Mechanisms: Studies should assess whether STAT3 or LIFR pathway activation confers resistance, as seen with HDAC inhibitors .

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